Cas no 27225-00-9 (2,7-Naphthyridin-1-amine)

2,7-Naphthyridin-1-amine is a heterocyclic organic compound featuring a naphthyridine core with an amine functional group at the 1-position. This structure imparts unique electronic and binding properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid polycyclic framework enhances molecular recognition, particularly in metal coordination and supramolecular chemistry. The amine group offers reactivity for further functionalization, enabling the synthesis of derivatives with tailored properties. Due to its potential as a building block for bioactive molecules, 2,7-Naphthyridin-1-amine is of interest in drug discovery, especially for targeting enzyme inhibition or receptor modulation. High purity grades ensure consistency in research applications.
2,7-Naphthyridin-1-amine structure
2,7-Naphthyridin-1-amine structure
Product Name:2,7-Naphthyridin-1-amine
CAS No:27225-00-9
MF:C8H7N3
MW:145.161280870438
MDL:MFCD11506147
CID:1037431
PubChem ID:12884786
Update Time:2025-06-11

2,7-Naphthyridin-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,7-Naphthyridin-1-amine
    • 2,7-phthyridin-1-amine
    • 1-Amino-2,7-naphthyridine
    • [2,7]Naphthyridin-1-ylamine
    • MFCD11506147
    • SB36318
    • DB-067746
    • SCHEMBL292215
    • 27225-00-9
    • EN300-177078
    • F13120
    • CBA22500
    • AM20051027
    • 2,7-naphthyridin-1-ylamine
    • Z1198323548
    • AKOS006323553
    • CS-0105956
    • DTXSID30512282
    • AS-47292
    • SLEZIMBNRWWQJI-UHFFFAOYSA-N
    • SY109185
    • A913432
    • F8888-7924
    • MDL: MFCD11506147
    • Inchi: 1S/C8H7N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H2,9,11)
    • InChI Key: SLEZIMBNRWWQJI-UHFFFAOYSA-N
    • SMILES: N1C=CC2C=CN=CC=2C=1N

Computed Properties

  • Exact Mass: 145.06411
  • Monoisotopic Mass: 145.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Density: 1.292±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 363.672°C at 760 mmHg
  • Flash Point: 201.242°C
  • Refractive Index: 1.724
  • Solubility: Slightly soluble (19 g/l) (25 º C),
  • PSA: 51.8

2,7-Naphthyridin-1-amine Security Information

2,7-Naphthyridin-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WX922-100mg
2,7-Naphthyridin-1-amine
27225-00-9 95+%
100mg
571CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WX922-250mg
2,7-Naphthyridin-1-amine
27225-00-9 95+%
250mg
1255CNY 2021-05-07
Alichem
A219007691-1g
2,7-Naphthyridin-1-amine
27225-00-9 95%
1g
$277.20 2023-09-02
TRC
B504388-25mg
2,7-naphthyridin-1-amine
27225-00-9
25mg
$ 50.00 2022-04-02
TRC
B504388-50mg
2,7-naphthyridin-1-amine
27225-00-9
50mg
$ 70.00 2022-04-02
TRC
B504388-250mg
2,7-naphthyridin-1-amine
27225-00-9
250mg
$ 295.00 2022-04-02
Ambeed
A127518-100mg
2,7-Naphthyridin-1-amine
27225-00-9 98%
100mg
$71.0 2024-07-20
Ambeed
A127518-250mg
2,7-Naphthyridin-1-amine
27225-00-9 95%
250mg
$155.0 2025-02-25
Ambeed
A127518-1g
2,7-Naphthyridin-1-amine
27225-00-9 95%
1g
$315.0 2025-02-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD210711-100mg
2,7-Naphthyridin-1-amine
27225-00-9 95%
100mg
¥413.0 2022-03-01

2,7-Naphthyridin-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:27225-00-9)2,7-Naphthyridin-1-amine
Order Number:A913432
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:48
Price ($):305.0/1040.0
Email:sales@amadischem.com

Additional information on 2,7-Naphthyridin-1-amine

Introduction to 2,7-Naphthyridin-1-amine (CAS No. 27225-00-9)

2,7-Naphthyridin-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 27225-00-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the naphthyridine class, a structurally intriguing scaffold characterized by a fused bicyclic system containing nitrogen atoms. The presence of an amine functional group at the 1-position and another nitrogen atom at the 7-position imparts unique electronic and steric properties, making it a versatile building block for the synthesis of biologically active molecules.

The chemical structure of 2,7-Naphthyridin-1-amine consists of two fused pyridine rings, with the amine group (-NH₂) located at the 1-position and a nitrogen atom at the 7-position. This arrangement creates a rigid aromatic system with potential for diverse interactions with biological targets. The compound’s molecular formula is C₈H₈N₂, reflecting its composition of carbon, hydrogen, and nitrogen atoms. Its molecular weight is approximately 136.16 g/mol, and it typically exists as a crystalline solid under standard conditions.

One of the most compelling aspects of 2,7-Naphthyridin-1-amine is its broad applicability in drug discovery and development. The naphthyridine core is a privileged scaffold that has been extensively explored in medicinal chemistry due to its ability to modulate various biological pathways. Researchers have leveraged this scaffold to design compounds with potential therapeutic effects in areas such as oncology, inflammation, and infectious diseases. The amine functionality at the 1-position provides a handle for further chemical modification, enabling the synthesis of derivatives with enhanced pharmacological properties.

In recent years, 2,7-Naphthyridin-1-amine has been investigated for its role in developing novel antimicrobial agents. The increasing prevalence of antibiotic-resistant pathogens has spurred research into alternative therapeutic strategies, and compounds based on naphthyridine derivatives have shown promise in this context. Studies have demonstrated that modifications to the naphthyridine core can influence binding affinity to bacterial enzymes and receptors, leading to effective inhibition of microbial growth. This has opened up new avenues for combating resistant infections and underscores the importance of 2,7-Naphthyridin-1-amine as a key intermediate in antimicrobial drug design.

Moreover, 2,7-Naphthyridin-1-amine has found utility in the development of kinase inhibitors, which are critical in targeted cancer therapy. Kinases play a pivotal role in signal transduction pathways that regulate cell proliferation and survival. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling networks associated with cancer. The structural features of 2,7-Naphthyridin-1-amine, including its rigid bicyclic system and amine group, make it an ideal candidate for developing kinase inhibitors. Several derivative compounds have been synthesized and evaluated for their ability to modulate kinase activity, with some demonstrating significant potency in preclinical studies.

The synthesis of 2,7-Naphthyridin-1-amine typically involves multi-step organic reactions that construct the naphthyridine core followed by functionalization at the desired positions. Common synthetic routes include condensation reactions between appropriate precursors, followed by cyclization and subsequent modifications to introduce the amine group. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in large-scale pharmaceutical applications.

From a pharmacokinetic perspective, 2,Naphthyridin -1 -amine exhibits favorable properties that enhance its suitability as a drug candidate. Its moderate solubility in both polar and non-polar solvents allows for versatile formulation options across different delivery systems. Additionally, its stability under physiological conditions ensures that it retains its integrity during storage and administration, contributing to its potential as an active pharmaceutical ingredient (API).

The growing interest in 2,Naph thy ridin -1 -amine has also spurred computational studies aimed at understanding its interactions with biological targets at a molecular level. Computational modeling techniques such as molecular docking and quantum mechanical calculations have been employed to predict binding modes and affinities between derivatives of this compound and protein receptors or enzymes. These studies provide valuable insights into structure-activity relationships (SAR) and guide rational drug design efforts.

In conclusion, 2,Naph thy ridin -1 -amine (CAS No .27225 -00 -9) is a multifaceted compound with significant potential in pharmaceutical research . Its unique structural features make it an excellent scaffold for developing drugs targeting various diseases ,including cancer, infectious diseases,and inflammatory disorders . The ongoing exploration of its derivatives continues to expand our understanding of its therapeutic applications ,making it an indispensable tool for medicinal chemists . As research progresses, further refinements in synthesis methods ,pharmacological evaluation ,and computational modeling will undoubtedly enhance our ability to harness the full therapeutic potential of this remarkable compound .

Recommended suppliers
Amadis Chemical Company Limited
(CAS:27225-00-9)2,7-Naphthyridin-1-amine
A913432
Purity:99%/99%
Quantity:1g/5g
Price ($):305.0/1040.0
Email